2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Novel Benzodifuranyl and Thiazolopyrimidines : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, indicating potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity and show promise in analgesic and anti-inflammatory activities compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Effects of Thiazole Derivatives : A study on 2-[(1/4-methylimidazol/triazol/tetrazol- 2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives has shown considerable antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi species (Cankilic & Yurttaş, 2017).
Antioxidant Activity
- Characterization and Antioxidant Activity : A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides have been synthesized and tested for their antioxidant activity. Compounds in this series have shown promising results in DPPH radical scavenging methods, indicating potential as antioxidants (Dhakhda, Bhatt, & Bhatt, 2021).
Anticancer Agents
- Anticancer Activity of Thiazole Derivatives : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells, showing high selectivity and indicating potential as anticancer agents (Evren et al., 2019).
properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14-6-5-7-15(10-14)23-20(30)13-32-22-27-26-18(28(22)17-8-3-2-4-9-17)11-16-12-19(29)25-21(31)24-16/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUCFJSBLRJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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